N-[2-(2-methoxyphenyl)ethyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide
Description
N-[2-(2-methoxyphenyl)ethyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Properties
Molecular Formula |
C22H26N4O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C22H26N4O2/c1-14(2)26-21-17(13-24-26)20(16-8-6-9-18(16)25-21)22(27)23-12-11-15-7-4-5-10-19(15)28-3/h4-5,7,10,13-14H,6,8-9,11-12H2,1-3H3,(H,23,27) |
InChI Key |
DBIJZHWJXBASMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC3=C(CCC3)C(=C2C=N1)C(=O)NCCC4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the core pyrazolo[4,3-e]pyridine structure, followed by the introduction of the cyclopentane ring and the carboxamide group. The final step involves the attachment of the 2-(2-methoxyphenyl)ethyl and propan-2-yl groups. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the compound .
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[4,3-e]pyridine derivatives and cyclopentane-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall properties .
Uniqueness
N-[2-(2-methoxyphenyl)ethyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research studies and findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include:
- A cyclopenta[b]pyrazolo core that contributes to its pharmacological properties.
- A methoxyphenyl group that may enhance lipophilicity and receptor interactions.
- A carboxamide functional group, which is often associated with biological activity.
Molecular Formula
The molecular formula for this compound is .
Anticancer Activity
Recent studies have indicated that compounds similar in structure to this compound exhibit promising anticancer properties. For instance:
- Cytotoxicity Studies : Compounds with fused pyrrole structures have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and EACC (esophageal adenocarcinoma) cells. The cytotoxicity was evaluated using the resazurin assay, which measures cell viability based on metabolic activity .
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential benefits in neurodegenerative diseases. Research has indicated that derivatives of cyclopenta[b]pyrazolo compounds may modulate neurotransmitter systems and exert neuroprotective effects through:
- Dopaminergic Pathways : Inhibition of dopamine reuptake has been observed in related compounds, which may help in conditions like Parkinson's disease .
Anti-inflammatory Properties
Inflammation plays a critical role in many chronic diseases. Some studies have reported that similar compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The mechanism often involves modulation of the NF-kB pathway and reduction of oxidative stress markers .
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazolo compounds for their anticancer activity. The results showed that certain derivatives inhibited tumor growth in vivo models through apoptosis induction and cell cycle arrest at the G1 phase. The most potent derivative demonstrated an IC50 value of 12 µM against the MCF-7 breast cancer cell line.
Study 2: Neuroprotective Potential
In a neuroprotection study, researchers assessed the effects of similar compounds on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and increased levels of antioxidant enzymes, suggesting a protective mechanism against neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
